H-Ala-Ala-Pro-pNA . HCl, or N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide hydrochloride, is a synthetic peptide substrate commonly used in biochemical research. [] It serves as a chromogenic substrate for enzymes, particularly those belonging to the serine protease family, such as elastase. [] Upon cleavage by the target enzyme, H-Ala-Ala-Pro-pNA . HCl releases p-nitroaniline, a yellow-colored compound that can be easily quantified spectrophotometrically at 405 nm. [] This property makes H-Ala-Ala-Pro-pNA . HCl a valuable tool for studying enzyme kinetics, screening for enzyme inhibitors, and characterizing enzyme activity. []
H-Ala-Ala-Pro-pNA . HCl, also known as L-alanyl-L-alanylleucyl-p-nitroanilide hydrochloride, is a synthetic compound primarily used as a chromogenic substrate in biochemical assays. It is particularly useful for studying the activity of dipeptidyl peptidase IV, an enzyme involved in various physiological processes, including glucose metabolism and immune response. The compound has the chemical formula C17H23N5O5·HCl and a molecular weight of approximately 413.86 g/mol .
H-Ala-Ala-Pro-pNA . HCl is classified as a peptide derivative and is synthesized through the coupling of amino acids. It is commercially available from various suppliers, including Iris Biotech GmbH and Bachem, which provide it with high purity levels suitable for laboratory use . The compound is categorized under chromogenic substrates due to its ability to produce a color change upon enzymatic cleavage, making it valuable for enzyme activity assays.
The synthesis of H-Ala-Ala-Pro-pNA . HCl involves several key steps:
The synthesis requires careful control over reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. The use of protective groups may also be necessary to prevent unwanted side reactions during the coupling process.
The molecular structure of H-Ala-Ala-Pro-pNA . HCl features a backbone consisting of three amino acid residues (two alanine and one proline) linked by peptide bonds, with a p-nitroaniline moiety attached at one end. The hydrochloride salt form indicates that it has been protonated to enhance solubility in aqueous solutions.
H-Ala-Ala-Pro-pNA . HCl primarily undergoes hydrolysis when acted upon by dipeptidyl peptidase IV. The enzyme cleaves the substrate at specific sites, releasing p-nitroaniline, which can be quantified spectrophotometrically due to its chromogenic properties.
This reaction can be monitored at specific wavelengths (typically around 405 nm) to determine enzyme activity. The rate of color change correlates with the enzymatic activity, allowing for quantitative analysis .
The mechanism involves the binding of H-Ala-Ala-Pro-pNA . HCl to the active site of dipeptidyl peptidase IV. Once bound, the enzyme catalyzes the cleavage of the peptide bond adjacent to proline or alanine residues. This cleavage releases free p-nitroaniline, resulting in a measurable color change in solution.
The kinetics of this reaction can be analyzed using Michaelis-Menten equations to derive parameters such as and , providing insights into enzyme efficiency and substrate affinity .
H-Ala-Ala-Pro-pNA . HCl is widely used in scientific research for:
This compound exemplifies how synthetic peptides can play critical roles in advancing biochemical research and therapeutic developments.
H-Ala-Ala-Pro-pNA·HCl (L-alanyl-L-alanyl-L-prolyl-p-nitroanilide hydrochloride) is a tripeptide-derived chromogenic substrate widely employed for measuring serine protease activity. The compound features a p-nitroaniline (pNA) moiety linked to a proline-terminated peptide sequence. Upon enzymatic cleavage between the proline and pNA group, the released pNA chromophore exhibits a distinct yellow color detectable at 405 nm [1] [8]. This hydrolysis reaction enables real-time kinetic monitoring of protease activity, making the substrate indispensable for high-throughput screening of enzyme inhibitors or characterizing protease kinetics [5] [9].
The substrate’s design exploits the specificity of serine proteases for proline residues at the P1 position. While dipeptidyl substrates like H-Ala-Pro-pNA (Ala-Pro-p-nitroanilide) target dipeptidyl peptidases (e.g., DPP-IV), the tripeptide backbone of H-Ala-Ala-Pro-pNA extends recognition to endopeptidases requiring additional N-terminal residues [7] [10]. This structural extension allows differentiation between protease classes: dipeptidyl peptidases cleave after the second residue (Ala-Pro|pNA), whereas endopeptidases may hydrolyze internal peptide bonds within the Ala-Ala-Pro sequence [6].
Table 1: Chromogenic Substrates for Proline-Specific Proteases
Substrate | Enzyme Target | Cleavage Site | Detection Method |
---|---|---|---|
H-Ala-Pro-pNA·HCl | Dipeptidyl peptidase IV | Ala-Pro|pNA | Spectrophotometry (405 nm) |
H-Ala-Ala-Pro-pNA·HCl | Proline-specific endopeptidases | Ala-Ala|Pro-pNA or Ala|Ala-Pro-pNA | Spectrophotometry (405 nm) |
H-Gly-Pro-pNA·HCl | Bacterial DPP-IV | Gly-Pro|pNA | Spectrophotometry (405 nm) |
Dipeptidyl Peptidase IV (DPP-IV) preferentially cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. Although H-Ala-Ala-Pro-pNA·HCl features a terminal Ala-Ala sequence, its core Pro-pNA bond aligns with DPP-IV’s catalytic mechanism. DPP-IV employs a catalytic triad (Ser-Asp-His) and an oxyanion hole to hydrolyze prolyl bonds via nucleophilic attack [6] [8]. The proline residue’s unique cyclic structure imposes conformational constraints, allowing selective recognition by DPP-IV’s β-propeller domain [3].
While H-Ala-Pro-pNA is a canonical DPP-IV substrate, the tripeptide H-Ala-Ala-Pro-pNA requires initial removal of the N-terminal Ala by aminopeptidases or alternative proteases before DPP-IV can act on the exposed Ala-Pro sequence. This hierarchical processing was demonstrated in studies of Porphyromonas gingivalis DPP-IV, which hydrolyzes Gly-Pro-pNA but not longer proline-terminated peptides unless pre-treated with exopeptidases [6]. In mammalian systems, DPP-IV efficiently cleaves H-Ala-Ala-Pro-pNA only after the N-terminal Ala is liberated, underscoring the enzyme’s strict dipeptidyl specificity [3] [8].
H-Ala-Ala-Pro-pNA·HCl provides critical insights into the kinetics of proline-specific endopeptidases, which hydrolyze internal peptide bonds preceding proline residues. Key kinetic parameters include:
Table 2: Kinetic Parameters of Proline-Specific Peptidases Using pNA Substrates
Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
---|---|---|---|---|
DPP-IV (Human) | H-Gly-Pro-pNA | 120 ± 15 | 45 ± 3 | 375,000 |
DPP-9 (Recombinant) | H-Ala-Ala-Pro-pNA | 85 ± 10 | 28 ± 2 | 329,400 |
PtpA (P. gingivalis) | H-Ala-Ala-Pro-pNA | 210 ± 25 | 12 ± 1 | 57,140 |
Bacterial proline-specific peptidases, such as Porphyromonas gingivalis PtpA, hydrolyze H-Ala-Ala-Pro-pNA·HCl at the Ala-Ala bond, releasing Ala and Ala-Pro-pNA. This contrasts with DPP-IV’s dipeptidyl cleavage and highlights evolutionary divergence in substrate recognition. PtpA’s activity enables nutrient acquisition from collagen-derived peptides in periodontal environments, demonstrating physiological relevance beyond assay applications [6].
Structural and Functional Comparison with Related Compounds
Table 3: Structural and Functional Attributes of Proline-Specific pNA Substrates
Property | H-Ala-Ala-Pro-pNA·HCl | H-Ala-Pro-pNA·HCl |
---|---|---|
Molecular Formula | C₁₇H₂₄ClN₅O₅ | C₁₄H₁₈ClN₄O₄ |
Molecular Weight | 422.87 g/mol | 342.78 g/mol |
Cleavage Specificity | Endopeptidases/DPP-IV* | Dipeptidyl peptidase IV (DPP-IV) |
Primary Application | Kinetics of proline-specific endopeptidases | DPP-IV activity screening |
Storage Conditions | ≤ -4°C [9] | 2–8°C [8] [10] |
* Requires prior N-terminal processing for DPP-IV activity
The tripeptide backbone of H-Ala-Ala-Pro-pNA·HCl increases steric constraints compared to dipeptide analogs like H-Ala-Pro-pNA, making it less accessible to dipeptidyl peptidases but more suitable for endopeptidases requiring extended recognition sequences [7] [10]. This distinction is critical for elucidating protease specificity in complex biological samples, where overlapping activities necessitate substrate-level discrimination.
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